

An In-depth Technical Guide to 2-Nitrophenyl Stearate: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrophenyl stearate

Cat. No.: B147434

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Nitrophenyl stearate**, alongside detailed experimental protocols for its application in enzymatic assays. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and biochemical research.

Core Physical and Chemical Properties

2-Nitrophenyl stearate is a chemical compound utilized primarily as a chromogenic substrate in enzymatic assays, particularly for lipases and esterases. Its utility stems from the release of 2-nitrophenol upon hydrolysis, a yellow-colored compound that can be quantified spectrophotometrically.

General Properties

A summary of the general physical and chemical properties of **2-Nitrophenyl stearate** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₂₄ H ₃₉ NO ₄	[1]
Molecular Weight	405.57 g/mol	[1]
CAS Number	104809-27-0	[1] [2]
Appearance	White to off-white powder	[3]
Storage Temperature	-20°C	[3]

Solubility and Stability

Property	Description	Source
Solubility	Soluble in chloroform.	[4]
Stability	Store at -20°C for long-term stability. Stock solutions in solvent can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.	[3]

Spectroscopic Data

While specific spectroscopic data for **2-Nitrophenyl stearate** is not readily available in public databases, the key feature for its application is the absorbance of its hydrolysis product, 2-nitrophenol. The release of 2-nitrophenol can be monitored spectrophotometrically, typically around 405-415 nm, to determine enzyme activity.[\[5\]](#)

Note on Physical Properties: Specific experimental data for the melting and boiling points of **2-Nitrophenyl stearate** are not readily available in the reviewed literature. For reference, the related isomer, 4-Nitrophenyl stearate (CAS: 14617-86-8), has a reported boiling point of 508.0 °C and a flash point of 163.3 °C.[\[4\]](#) This information should be used with caution as the properties of isomers can differ significantly.

Synthesis of 2-Nitrophenyl Stearate

A plausible method for the synthesis of **2-Nitrophenyl stearate** is via the esterification of 2-nitrophenol with stearoyl chloride. This is an adaptation of general methods for the synthesis of nitrophenyl esters.

Proposed Synthetic Protocol

Materials:

- 2-Nitrophenol
- Stearoyl chloride
- Anhydrous pyridine or other suitable base (e.g., triethylamine)
- Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or toluene)
- Magnetic stirrer and stirring bar
- Ice bath
- Standard laboratory glassware for reaction and work-up

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenol in the anhydrous aprotic solvent.
- Cool the solution in an ice bath.
- Slowly add an equimolar amount of anhydrous pyridine to the solution with continuous stirring.
- To this cooled solution, add stearoyl chloride dropwise. The stearoyl chloride should be used in a slight molar excess (e.g., 1.1 equivalents).
- Allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.

- Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Experimental Protocols: Enzymatic Assay Using 2-Nitrophenyl Stearate

2-Nitrophenyl stearate is a valuable tool for determining the activity of lipases and esterases. The following protocol is a generalized method that can be adapted for specific enzymes and experimental conditions.

Principle

The enzymatic hydrolysis of the ester bond in **2-Nitrophenyl stearate** by a lipase or esterase releases stearic acid and 2-nitrophenol. In an alkaline buffer, 2-nitrophenol is deprotonated to the 2-nitrophenolate anion, which has a distinct yellow color and a strong absorbance at approximately 405-415 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity.

Materials and Reagents

- **2-Nitrophenyl stearate** (substrate)
- Enzyme solution (e.g., purified lipase or a crude cell lysate)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 50 mM sodium phosphate buffer, pH 7.5)
- Solvent for substrate (e.g., isopropanol or acetonitrile)

- Microplate reader or spectrophotometer capable of reading absorbance at 405-415 nm
- 96-well microplates or cuvettes
- Emulsifying agent (optional, e.g., Triton X-100, gum arabic, or sodium deoxycholate) to improve substrate solubility in the aqueous buffer.

Standard Assay Protocol

- Preparation of Substrate Stock Solution: Prepare a stock solution of **2-Nitrophenyl stearate** (e.g., 10 mM) in a suitable organic solvent like isopropanol.
- Preparation of Reaction Mixture: In a microplate well or a cuvette, prepare the reaction mixture containing the assay buffer. If required, add an emulsifying agent to the buffer to ensure a stable substrate emulsion.
- Substrate Addition: Add a small volume of the **2-Nitrophenyl stearate** stock solution to the reaction mixture to achieve the desired final substrate concentration (e.g., 0.5 - 2 mM). Mix well to form a stable emulsion.
- Enzyme Addition and Measurement: Initiate the reaction by adding the enzyme solution to the reaction mixture. Immediately start monitoring the increase in absorbance at 405 nm (or the optimal wavelength for 2-nitrophenolate) at a constant temperature (e.g., 37°C). Record the absorbance at regular time intervals for a set period (e.g., 5-15 minutes).
- Blank Control: Prepare a blank control by adding the enzyme to the reaction mixture after the incubation period or by using a heat-inactivated enzyme. This will account for any non-enzymatic hydrolysis of the substrate.
- Calculation of Enzyme Activity: Calculate the rate of the reaction ($\Delta\text{Abs}/\text{min}$) from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient of 2-nitrophenol under the assay conditions, c is the concentration of the product, and l is the path length of the cuvette or the well.

One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 μmol of 2-nitrophenol per minute under the specified assay conditions.

Visualizations

Enzymatic Hydrolysis of 2-Nitrophenyl Stearate

Figure 1. Enzymatic Hydrolysis of 2-Nitrophenyl Stearate

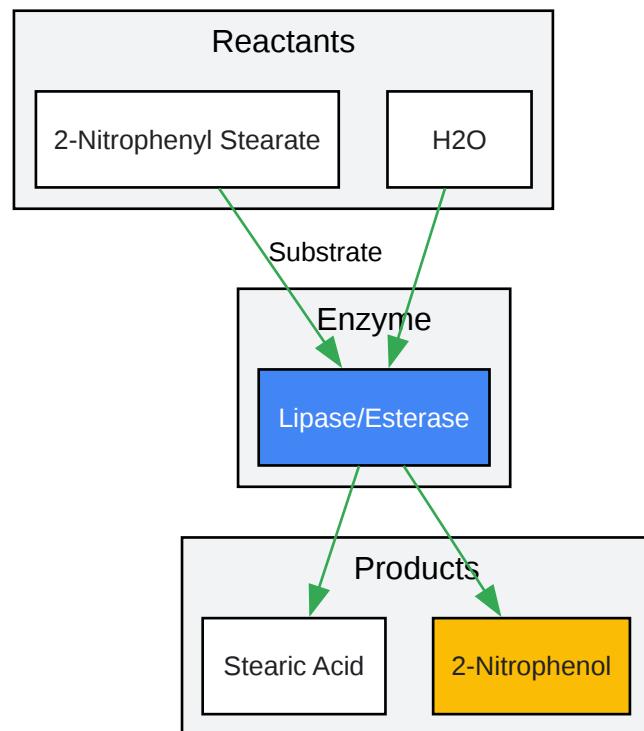
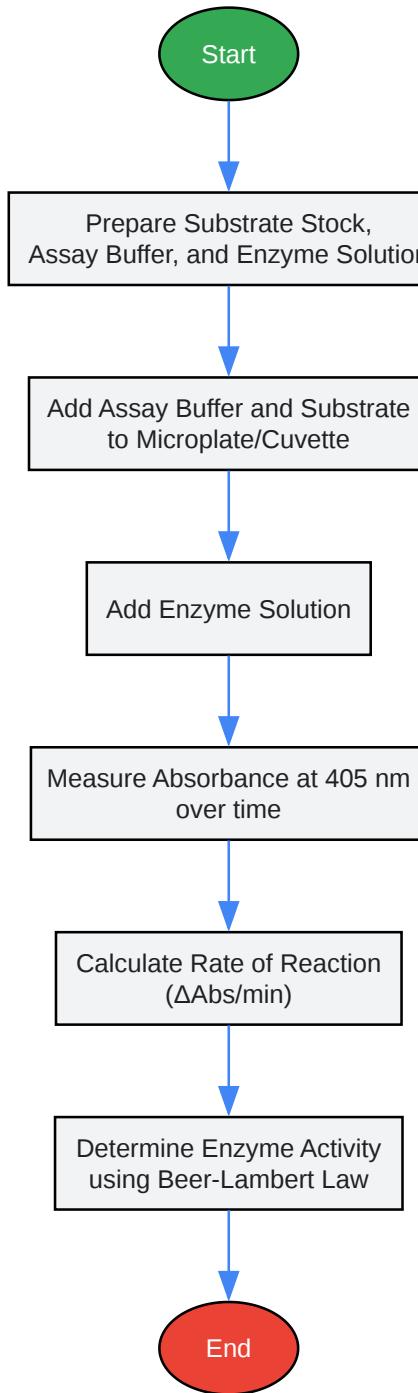



Figure 2. General Workflow for a Lipase/Esterase Assay

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 104809-27-0 CAS Manufactory [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Nitrophenyl Stearate: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147434#physical-and-chemical-properties-of-2-nitrophenyl-stearate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com